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molecular formula C13H18N2O B8334709 4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one

4-(Dimethylamino)-4-(pyridin-2-yl)cyclohexan-1-one

Cat. No. B8334709
M. Wt: 218.29 g/mol
InChI Key: LUTOSMMOQSDXDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06998409B2

Procedure details

A solution of 4.5 g 8-dimethylamino-1,4-dioxaspiro[4.5]decane-8-carbonitrile, 50 mg cyclopentadienyl cycloocta-1,5-diene cobalt (I) [cpCo(cod)] and 100 ml toluene were transferred into the reaction vessel in a protective gas/acetylene counterflow. After saturation with acetylene the reaction solution was irradiated for a period of 6 hours at a temperature of 25° C. with vigorous stirring. The reaction was interrupted by switching off the lamps and air supply, and the reaction solution was concentrated to low volume. The resulting crude product (5.47 g) was taken up in a mixture of water (8.7 ml) and concentrated hydrochloric acid (15 ml) and stirred overnight at room temperature. To recover the product it was washed with diethyl ether (3×100 ml), the phases separated, the aqueous phase alkalified with 32 percent by mass of sodium hydroxide solution, extracted with dichloromethane (3×100 ml), the combined extracts dried (Na2SO4), filtered and concentrated to low volume. 3.72 g 4-dimethylamino-4-pyridin-2-yl cyclohexanone were obtained.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
cyclopentadienyl cycloocta-1,5-diene cobalt (I)
Quantity
50 mg
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:15])[C:3]1([C:13]#[N:14])[CH2:12][CH2:11][C:6]2([O:10]CCO2)[CH2:5][CH2:4]1.C#C.[C:18]1(C)[CH:23]=CC=[CH:20][CH:19]=1>[Co+].C1(C2CCC=CCCC=2)C=CC=C1>[CH3:15][N:2]([CH3:1])[C:3]1([C:13]2[CH:20]=[CH:19][CH:18]=[CH:23][N:14]=2)[CH2:4][CH2:5][C:6](=[O:10])[CH2:11][CH2:12]1 |f:3.4|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
CN(C1(CCC2(OCCO2)CC1)C#N)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C#C
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Five
Name
cyclopentadienyl cycloocta-1,5-diene cobalt (I)
Quantity
50 mg
Type
catalyst
Smiles
[Co+].C1(C=CC=C1)C1=CCCC=CCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction solution was concentrated to low volume
ADDITION
Type
ADDITION
Details
The resulting crude product (5.47 g) was taken up in a mixture of water (8.7 ml) and concentrated hydrochloric acid (15 ml)
CUSTOM
Type
CUSTOM
Details
To recover the product it
WASH
Type
WASH
Details
was washed with diethyl ether (3×100 ml)
CUSTOM
Type
CUSTOM
Details
the phases separated
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to low volume

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CN(C1(CCC(CC1)=O)C1=NC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.72 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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